Fenbufen

Übersicht

Beschreibung

Fenbufen ist ein nicht-steroidales Antirheumatikum, das hauptsächlich zur Behandlung von Entzündungen bei Erkrankungen wie Arthrose, Morbus Bechterew und Sehnenscheidenentzündung eingesetzt wird . Es ist auch wirksam zur Linderung von Rückenschmerzen, Verstauchungen und Frakturen. This compound gehört zur Klasse der Propionsäurederivate und wurde in den 1980er Jahren von American Cyanamid unter dem Handelsnamen Lederfen eingeführt .

Wissenschaftliche Forschungsanwendungen

Fenbufen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Cyclooxygenase hemmt, das für die Produktion von Prostaglandinen verantwortlich ist, die Entzündungen verursachen . Durch die Verhinderung der Bildung von Prostaglandinen reduziert this compound Entzündungen und Schmerzen. Das primäre molekulare Ziel von this compound ist Cyclooxygenase, und der beteiligte Weg ist die Hemmung der Prostaglandinsynthese .

Wirkmechanismus

Target of Action

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .

Mode of Action

This compound acts by preventing cyclooxygenase from producing prostaglandins, which can cause inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are produced from arachidonic acid through the action of the cyclooxygenase enzymes. By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

This compound is readily absorbed after oral administration and is extensively metabolised to active metabolites . The half-life of plasma disappearance was reported to be around 10 hours for this compound . This suggests that this compound has a relatively long duration of action, allowing for less frequent dosing .

Result of Action

The primary molecular effect of this compound’s action is the reduction in prostaglandin production, leading to decreased inflammation . On a cellular level, this results in a reduction of the inflammatory response, which can alleviate symptoms such as pain, swelling, and fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound, potentially impacting its efficacy . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and elimination of this compound, thereby affecting its action and potential side effects .

Safety and Hazards

Zukünftige Richtungen

The previous discoveries of butyl fenbufen amide analogs with antitumor effects were further examined . The amide analogs with 1, 3, 4, and 8 carbons chains were prepared in 70–80% yield . This compound had no cytotoxic effects at concentrations ranging from 10 to 100 μM . As the length of the alkyl amide side chain increased, the cytotoxic effects increased . This suggests potential future directions for the development of this compound and its analogs .

Biochemische Analyse

Biochemical Properties

Fenbufen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .

Cellular Effects

This compound exerts its effects on various types of cells, including immune cells, endothelial cells, and fibroblasts. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, this compound affects cellular metabolism by altering the levels of metabolic intermediates and enzymes involved in the arachidonic acid pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of cyclooxygenase enzymes, leading to their inhibition. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. This compound also modulates the activity of other enzymes and signaling molecules, such as lipoxygenases and peroxisome proliferator-activated receptors (PPARs), which further contribute to its anti-inflammatory effects. Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo metabolic degradation in the liver, leading to the formation of various metabolites. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but prolonged use may also lead to adverse effects on cellular function, such as hepatotoxicity and gastrointestinal toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and liver damage. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to active metabolites in the liver. The primary metabolic pathway involves the oxidation of this compound to form 4’-hydroxythis compound, which retains anti-inflammatory activity. This process is mediated by cytochrome P450 enzymes, particularly CYP2C9. This compound and its metabolites can also undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is a major binding protein that facilitates the transport of this compound in the bloodstream. This compound can also interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which influence its uptake and efflux in various tissues. The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. This localization is influenced by targeting signals and post-translational modifications. For example, this compound can undergo phosphorylation, which affects its interaction with specific organelles and proteins. The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .

Vorbereitungsmethoden

Fenbufen kann durch Acylierung von Biphenyl mit Bernsteinsäureanhydrid unter Friedel-Crafts-Bedingungen synthetisiert werden . Die Reaktion beinhaltet die Verwendung von Aluminiumchlorid als Katalysator. Das allgemeine Reaktionsschema lautet wie folgt:

Acylierungsreaktion: Biphenyl reagiert mit Bernsteinsäureanhydrid in Gegenwart von Aluminiumchlorid zu 4-(4-Biphenylyl)-4-oxobuttersäure.

Reinigung: Das Produkt wird dann durch Umkristallisation gereinigt, um this compound in seiner reinen Form zu erhalten.

Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Fenbufen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um seine entsprechenden Carbonsäurederivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholderivaten führen.

Substitution: this compound kann Substitutionsreaktionen, insbesondere am aromatischen Ring, eingehen, um verschiedene substituierte Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Chromsäure und Reduktionsmittel wie Lithiumaluminiumhydrid. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören 4-Biphenylessigsäure und ihre Derivate .

Vergleich Mit ähnlichen Verbindungen

Fenbufen wird mit anderen nicht-steroidalen Antirheumatika wie Ibuprofen, Fenoprofen und Naproxen verglichen. Einige wichtige Vergleichspunkte sind:

Fenoprofen: This compound ist etwas wirksamer als Fenoprofen bei der Reduzierung von Entzündungen und Schmerzen.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Struktur, die es ihm ermöglicht, zu aktiven Metaboliten metabolisiert zu werden, die entzündungshemmende Wirkungen ausüben .

Eigenschaften

IUPAC Name |

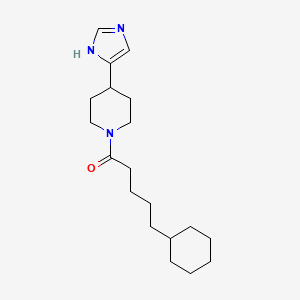

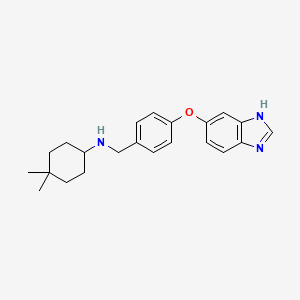

4-oxo-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023043 | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-85-5 | |

| Record name | Fenbufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbufen [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenbufen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)

![6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1672411.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)